molecular formula C24H24N2O5S B2902403 N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,6-dimethoxybenzamide CAS No. 1005299-12-6

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,6-dimethoxybenzamide

Numéro de catalogue: B2902403
Numéro CAS: 1005299-12-6
Poids moléculaire: 452.53
Clé InChI: LNSCATKXSMCAPC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,6-dimethoxybenzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by its unique structure, which includes a benzamide core substituted with dimethoxy groups and a phenylsulfonyl-tetrahydroquinoline moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Mécanisme D'action

Target of Action

The primary targets of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,6-dimethoxybenzamide are two enzymes involved in bacterial membrane synthesis: D-glutamic acid-adding enzyme (MurD) and N-acetylglucosamine-1-phosphate-uridyltransferase (GlmU) . These enzymes play a crucial role in the formation of the bacterial cell wall, making them attractive targets for antibacterial agents.

Biochemical Pathways

By inhibiting MurD and GlmU, the compound interferes with the biosynthesis of peptidoglycan, a key component of the bacterial cell wall. This disruption affects the integrity of the bacterial cell wall, leading to cell death .

Pharmacokinetics

Similar n-benzenesulfonyl derivatives have been found to be very stable and slightly more soluble than their counterparts in most organic solvents compatible with microbiological assays , suggesting potential for good bioavailability.

Result of Action

The compound’s action results in the disruption of bacterial cell wall synthesis, leading to cell death. This makes it effective against both Gram-positive and Gram-negative bacteria . Its bactericidal activity has been demonstrated against Staphylococcus aureus and Escherichia coli .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,6-dimethoxybenzamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,6-dimethoxybenzoic acid with appropriate amine derivatives under acidic conditions to form the benzamide core. The phenylsulfonyl-tetrahydroquinoline moiety is then introduced through a series of condensation and cyclization reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Analyse Des Réactions Chimiques

Types of Reactions

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,6-dimethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Applications De Recherche Scientifique

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,6-dimethoxybenzamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an inhibitor of specific biological pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,6-dimethoxybenzamide stands out due to its unique combination of a benzamide core with a phenylsulfonyl-tetrahydroquinoline moiety. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Activité Biologique

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,6-dimethoxybenzamide (referred to as BSTHQ-DMBA) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the current understanding of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

BSTHQ-DMBA is characterized by a complex structure that includes:

  • Tetrahydroquinoline core : A bicyclic structure known for its pharmacological properties.
  • Benzenesulfonyl group : Enhances solubility and biological activity.
  • Dimethoxybenzamide moiety : Potentially contributes to its interaction with biological targets.

The molecular formula of BSTHQ-DMBA is C24H26N2O5SC_{24}H_{26}N_2O_5S with a molecular weight of 454.55 g/mol.

The biological activity of BSTHQ-DMBA has been primarily linked to its interaction with specific molecular targets:

  • Antimicrobial Activity :
    • BSTHQ derivatives have shown effectiveness against both gram-positive and gram-negative bacteria. A study identified two key enzymes involved in bacterial cell wall synthesis as potential targets:
      • MurD : Involved in the incorporation of D-glutamic acid into peptidoglycan.
      • GlmU : Plays a critical role in the synthesis of UDP-N-acetylglucosamine .
    The compound's mechanism does not involve significant membrane disruption but rather enzymatic inhibition, suggesting a non-surfactant antimicrobial action .
  • Anticancer Activity :
    • Preliminary studies indicate that BSTHQ-DMBA may exhibit anticancer properties through apoptosis induction and cell cycle arrest mechanisms. The presence of the sulfonamide group allows for competitive inhibition of carbonic anhydrase isozymes, which are implicated in tumor growth and metastasis.

Structure-Activity Relationships (SAR)

Research has shown that modifications to the BSTHQ structure can significantly influence its biological activity:

  • The presence of methoxy groups at positions 2 and 6 on the benzamide ring enhances interactions with biological targets.
  • Variations in the sulfonamide substituents can alter the compound's efficacy against different bacterial strains or cancer cell lines.

Antimicrobial Efficacy

A study conducted on various BSTHQ derivatives demonstrated their effectiveness against resistant bacterial strains. The experimental setup included:

  • Carboxyfluorescein leakage assay : Used to assess membrane integrity.
  • Molecular docking studies : Identified interactions with MurD and GlmU enzymes.

The results indicated that specific derivatives had a higher binding affinity to these targets, correlating with increased antimicrobial potency .

Anticancer Activity

In vitro studies have shown that BSTHQ-DMBA can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involves:

  • Activation of caspases leading to programmed cell death.
  • Disruption of mitochondrial membrane potential, indicating mitochondrial involvement in the apoptotic process .

Comparative Analysis

The biological activity of BSTHQ-DMBA can be compared with other sulfonamide derivatives:

Compound NameStructureActivity TypeKey Findings
N-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolineSimilar coreAntimicrobialEffective against gram-positive bacteria
N-(benzenesulfonyl)-4-ethylbenzene-1-sulfonamideDifferent substituentsAnticancerShows inhibition of carbonic anhydrase

Propriétés

IUPAC Name

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-2,6-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O5S/c1-30-21-11-6-12-22(31-2)23(21)24(27)25-18-14-13-17-8-7-15-26(20(17)16-18)32(28,29)19-9-4-3-5-10-19/h3-6,9-14,16H,7-8,15H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNSCATKXSMCAPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.